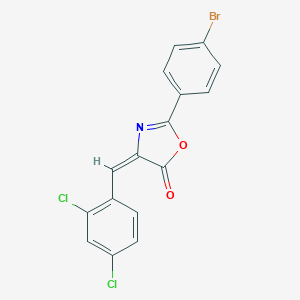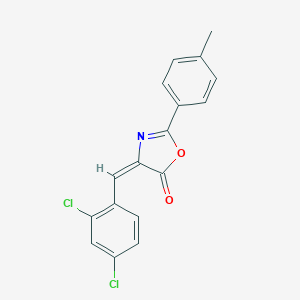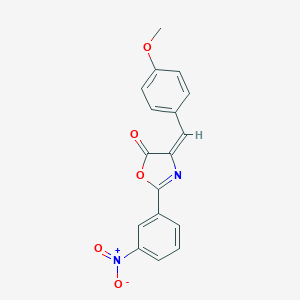![molecular formula C21H14BrNO B273961 3-[(4-Bromophenyl)imino]-2-phenyl-1-indanone](/img/structure/B273961.png)
3-[(4-Bromophenyl)imino]-2-phenyl-1-indanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-[(4-Bromophenyl)imino]-2-phenyl-1-indanone, also known as BRPPI, is a synthetic compound that has gained attention in the field of medicinal chemistry due to its potential as a therapeutic agent. It belongs to the class of indanone derivatives and has been studied for its various biological activities.
Wirkmechanismus
The exact mechanism of action of 3-[(4-Bromophenyl)imino]-2-phenyl-1-indanone is not fully understood. However, it has been proposed that it may act by inhibiting the activity of certain enzymes that are involved in cell proliferation and survival pathways. It may also induce oxidative stress, which can lead to cell death.
Biochemical and Physiological Effects:
3-[(4-Bromophenyl)imino]-2-phenyl-1-indanone has been shown to have various biochemical and physiological effects. It has been reported to inhibit the activity of certain enzymes, such as topoisomerase II, which is involved in DNA replication and repair. It has also been shown to induce the production of reactive oxygen species, which can cause oxidative damage to cells.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 3-[(4-Bromophenyl)imino]-2-phenyl-1-indanone in lab experiments is its relatively simple synthesis method. It can be synthesized in moderate yields using readily available starting materials. However, one limitation is that its mechanism of action is not fully understood, which can make it difficult to interpret experimental results.
Zukünftige Richtungen
There are several future directions for research on 3-[(4-Bromophenyl)imino]-2-phenyl-1-indanone. One direction is to further investigate its mechanism of action, which could provide insights into its potential therapeutic applications. Another direction is to study its pharmacokinetics and pharmacodynamics, which could help optimize its use in clinical settings. Additionally, more studies are needed to evaluate its safety and toxicity profiles.
Synthesemethoden
The synthesis of 3-[(4-Bromophenyl)imino]-2-phenyl-1-indanone has been reported in the literature. It involves the reaction of 4-bromoaniline and 1-indanone in the presence of a catalyst, followed by purification using column chromatography. The yield of the compound has been reported to be around 70%.
Wissenschaftliche Forschungsanwendungen
3-[(4-Bromophenyl)imino]-2-phenyl-1-indanone has been studied for its potential as an anticancer agent. In vitro studies have shown that it exhibits cytotoxic activity against various cancer cell lines, including breast, lung, and colon cancer cells. It has also been shown to induce apoptosis, which is a programmed cell death mechanism that is often disrupted in cancer cells.
Eigenschaften
Produktname |
3-[(4-Bromophenyl)imino]-2-phenyl-1-indanone |
|---|---|
Molekularformel |
C21H14BrNO |
Molekulargewicht |
376.2 g/mol |
IUPAC-Name |
3-(4-bromophenyl)imino-2-phenylinden-1-one |
InChI |
InChI=1S/C21H14BrNO/c22-15-10-12-16(13-11-15)23-20-17-8-4-5-9-18(17)21(24)19(20)14-6-2-1-3-7-14/h1-13,19H |
InChI-Schlüssel |
FVPJKYCSQKVLSG-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C2C(=NC3=CC=C(C=C3)Br)C4=CC=CC=C4C2=O |
Kanonische SMILES |
C1=CC=C(C=C1)C2C(=NC3=CC=C(C=C3)Br)C4=CC=CC=C4C2=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![N'-{2-[2-(2-furoyl)hydrazono]ethylidene}-2-furohydrazide](/img/structure/B273883.png)
![N'-[(1Z)-1-(3-hydroxy-6-oxocyclohexa-2,4-dien-1-ylidene)ethyl]-1H-pyrazole-5-carbohydrazide](/img/structure/B273885.png)
![N'-[(1E)-1-(3-hydroxy-6-oxocyclohexa-2,4-dien-1-ylidene)ethyl]acetohydrazide](/img/structure/B273889.png)
![1-methylbenzo[cd]indol-2(1H)-one oxime](/img/structure/B273891.png)
![Spiro(1,3-dioxolane-2,11'-pentacyclo[5.4.0.0~2,6~.0~3,10~.0~5,9~]undecane)-8'-ol](/img/structure/B273892.png)


![(5E)-5-[(2-chlorophenyl)methylidene]-2-(4-nitrophenyl)-1H-imidazol-4-one](/img/structure/B273900.png)
![(5E)-2-(4-bromophenyl)-5-[(2,4-dichlorophenyl)methylidene]-1H-imidazol-4-one](/img/structure/B273901.png)
![(5Z)-2-(2-chloroanilino)-5-[(3-nitrophenyl)methylidene]-1,3-thiazol-4-one](/img/structure/B273902.png)


